molecular formula C13H12FNO2 B14915797 n-(2-Fluorophenethyl)furan-2-carboxamide

n-(2-Fluorophenethyl)furan-2-carboxamide

Cat. No.: B14915797
M. Wt: 233.24 g/mol
InChI Key: MCISDMISHOKMAE-UHFFFAOYSA-N
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Description

N-(2-Fluorophenethyl)furan-2-carboxamide is a synthetic compound featuring a furan-2-carboxamide scaffold substituted with a 2-fluorophenethyl group.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H12FNO2/c14-11-5-2-1-4-10(11)7-8-15-13(16)12-6-3-9-17-12/h1-6,9H,7-8H2,(H,15,16)

InChI Key

MCISDMISHOKMAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)C2=CC=CO2)F

Origin of Product

United States

Chemical Reactions Analysis

n-(2-Fluorophenethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The fluorophenethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of n-(2-Fluorophenethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring is known to participate in electron transfer reactions, while the fluorophenethyl group can enhance binding affinity to certain biological receptors. The carboxamide group may facilitate interactions with enzymes or proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparisons

The furan-2-carboxamide core is a common motif in bioactive molecules. Key structural variations among analogs include substituents on the aromatic ring and modifications to the carboxamide side chain. Below is a comparative analysis:

Table 1: Structural Features of Furan-2-Carboxamide Derivatives
Compound Name Substituent/R-Group Key Structural Differences
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl Bromine atom at para position
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide 1,3,4-Thiadiazole ring Heterocyclic substituent
N-(2-Ethoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide Ethoxyphenyl + fluorophenoxymethyl Dual substituents enhancing lipophilicity
N-(2-(Dimethylamino)ethyl)furan-2-carboxamide Dimethylaminoethyl Basic side chain influencing solubility
N-(2-Fluorophenethyl)furan-2-carboxamide 2-Fluorophenethyl Fluorine at ortho position on phenethyl
  • Electronic Effects : The 2-fluorophenethyl group introduces ortho-substitution, which may increase steric hindrance and alter electronic properties compared to para-substituted analogs like N-(4-bromophenyl)furan-2-carboxamide .
Table 3: Bioactivity of Furan-2-Carboxamide Derivatives
Compound Name Target/Activity IC50/EC50 (nM) Key Findings
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide (92) VEGFR-2 inhibition 7.4 ± 0.8 Potent antiangiogenic activity
(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide Chemoprevention in HCT116 cells N/A Reduces CSC growth
5-Nitro-N-(2-trifluoromethylphenyl)furan-2-carboxamide (6b) Antibacterial N/A High activity against Gram+ bacteria
This compound Not reported N/A Theoretical potential in CNS targets due to fluorophenethyl group
  • Mechanistic Insights : The fluorophenethyl group may enhance blood-brain barrier penetration, making it relevant for neurological targets, unlike analogs with polar groups (e.g., sulfamoyl in ) .
  • Therapeutic Gaps : Unlike VEGFR-2 inhibitors () or selenide-containing compounds (), the biological profile of this compound remains underexplored.

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